Cas no 1824082-91-8 (2-(1-Phenylcyclopentyl)oxirane)

2-(1-フェニルシクロペンチル)オキシランは、有機合成化学において有用なエポキシ化合物です。この化合物は、フェニル基とシクロペンチル基を有する特異な構造を持ち、高い反応性と選択性を示します。エポキシ基の開環反応を利用することで、多様な誘導体の合成が可能であり、医薬品中間体や機能性材料の開発に応用されています。また、立体障害効果により特定の反経路を優先させることができ、合成プロセスの効率化に寄与します。安定性に優れ、保管や取り扱いが比較的容易な点も特徴です。

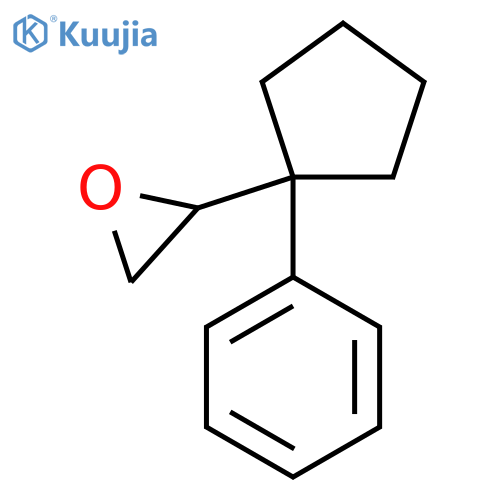

1824082-91-8 structure

商品名:2-(1-Phenylcyclopentyl)oxirane

2-(1-Phenylcyclopentyl)oxirane 化学的及び物理的性質

名前と識別子

-

- SCHEMBL1690207

- 1824082-91-8

- 2-(1-phenylcyclopentyl)oxirane

- EN300-1870235

- 2-(1-Phenylcyclopentyl)oxirane

-

- インチ: 1S/C13H16O/c1-2-6-11(7-3-1)13(12-10-14-12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-10H2

- InChIKey: FUMHHLYNYHOALA-UHFFFAOYSA-N

- ほほえんだ: O1CC1C1(C2C=CC=CC=2)CCCC1

計算された属性

- せいみつぶんしりょう: 188.120115130g/mol

- どういたいしつりょう: 188.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-(1-Phenylcyclopentyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1870235-0.05g |

2-(1-phenylcyclopentyl)oxirane |

1824082-91-8 | 0.05g |

$792.0 | 2023-09-18 | ||

| Enamine | EN300-1870235-0.5g |

2-(1-phenylcyclopentyl)oxirane |

1824082-91-8 | 0.5g |

$905.0 | 2023-09-18 | ||

| Enamine | EN300-1870235-1.0g |

2-(1-phenylcyclopentyl)oxirane |

1824082-91-8 | 1g |

$943.0 | 2023-05-25 | ||

| Enamine | EN300-1870235-10.0g |

2-(1-phenylcyclopentyl)oxirane |

1824082-91-8 | 10g |

$4052.0 | 2023-05-25 | ||

| Enamine | EN300-1870235-5.0g |

2-(1-phenylcyclopentyl)oxirane |

1824082-91-8 | 5g |

$2732.0 | 2023-05-25 | ||

| Enamine | EN300-1870235-1g |

2-(1-phenylcyclopentyl)oxirane |

1824082-91-8 | 1g |

$943.0 | 2023-09-18 | ||

| Enamine | EN300-1870235-5g |

2-(1-phenylcyclopentyl)oxirane |

1824082-91-8 | 5g |

$2732.0 | 2023-09-18 | ||

| Enamine | EN300-1870235-0.1g |

2-(1-phenylcyclopentyl)oxirane |

1824082-91-8 | 0.1g |

$829.0 | 2023-09-18 | ||

| Enamine | EN300-1870235-2.5g |

2-(1-phenylcyclopentyl)oxirane |

1824082-91-8 | 2.5g |

$1848.0 | 2023-09-18 | ||

| Enamine | EN300-1870235-0.25g |

2-(1-phenylcyclopentyl)oxirane |

1824082-91-8 | 0.25g |

$867.0 | 2023-09-18 |

2-(1-Phenylcyclopentyl)oxirane 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

1824082-91-8 (2-(1-Phenylcyclopentyl)oxirane) 関連製品

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量